4-Bromo-1-propyl-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

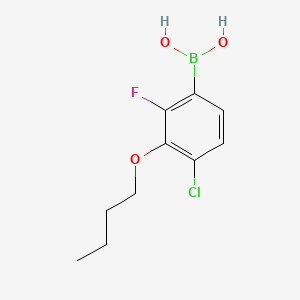

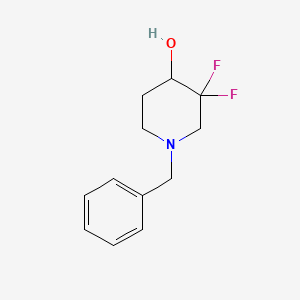

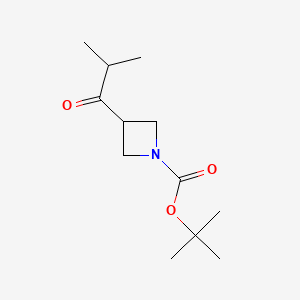

“4-Bromo-1-propyl-1H-imidazole” is a chemical compound with the molecular formula C6H9BrN2 and a molecular weight of 189.05 . It is a heterocyclic compound that contains an imidazole ring . This compound is used as an important intermediate for raw material in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered imidazole ring, which contains three carbon atoms, two nitrogen atoms, and four hydrogen atoms . The InChI code for this compound is 1S/C6H9BrN2/c1-2-3-9-4-6(7)8-5-9/h4-5H,2-3H2,1H3 .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found in the retrieved papers, imidazoles in general are known to be involved in a wide range of chemical reactions . These reactions often involve the formation of bonds during the construction of the imidazole ring .

Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Transformation of 4-Phosphorylated Derivatives of 1,3-Azoles

- Imidazole derivatives, including 4-Bromo-1-propyl-1H-imidazole, play a crucial role in synthesizing 4-phosphorylated 1,3-azoles. These compounds exhibit diverse chemical and biological activities, including insecticidal, anti-blastic, sugar-lowering, and antihypertensive properties. The synthesis often involves cross-coupling reactions with palladium catalysts, indicating the importance of imidazole derivatives in pharmaceutical chemistry (Abdurakhmanova et al., 2018).

Antimicrobial and Antifungal Applications

- Imidazole derivatives are under extensive exploration for their significant pharmacological activities, including antimicrobial and antifungal properties. These compounds show appreciable anti-infective potential, making them valuable in developing new therapeutic agents (Sharma et al., 2016).

Corrosion Inhibition

- Certain imidazole derivatives, due to their structural features, serve as effective corrosion inhibitors, especially in the petroleum industry. The presence of a heterocyclic ring with nitrogen atoms allows for strong adsorption onto metal surfaces, providing a protective layer against corrosion. This application showcases the versatility of imidazole derivatives beyond biological activities (Sriplai & Sombatmankhong, 2023).

Applications in Medicinal Chemistry

- The imidazole ring is a common structural motif in many biologically active molecules, including natural compounds and synthetic drugs. The systematic study of imidazole derivatives has led to the discovery of compounds with varied therapeutic activities, underlining their importance in drug development and medicinal chemistry. This highlights the potential of this compound in contributing to new therapeutic discoveries (Kaldybayeva et al., 2022).

Safety and Hazards

The safety information for “4-Bromo-1-propyl-1H-imidazole” indicates that it is considered hazardous . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .

Mechanism of Action

Target of Action

4-Bromo-1-propyl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound . Imidazole derivatives are known to have a broad range of biological activities and are key components in functional molecules used in various applications . .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The presence of a positive charge on either of the two nitrogen atoms in the imidazole ring allows it to show two equivalent tautomeric forms , which could potentially influence its interaction with biological targets.

Biochemical Pathways

Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence its bioavailability.

Result of Action

Imidazole derivatives are known to exhibit various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Properties

IUPAC Name |

4-bromo-1-propylimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2/c1-2-3-9-4-6(7)8-5-9/h4-5H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCUXTOJRIXAVRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(N=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353856-52-6 |

Source

|

| Record name | 4-bromo-1-propyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 4-(2'-oxospiro[cyclopentane-1,3'-indolin]-1'-yl)piperidine-1-carboxylate](/img/structure/B572197.png)

![tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate oxalate](/img/structure/B572202.png)

![1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B572203.png)